Benzoic acid, 4-bromo-3-(methoxy-d3)-
Overview
Description
“Benzoic acid, 4-bromo-3-(methoxy-d3)-” is a chemical compound with the molecular formula C8H4D3BrO3 and a molecular weight of 234.03 . It is used in various fields such as metabolic research, environmental studies, clinical diagnostics, and organic chemistry .
Molecular Structure Analysis
The molecular structure of “Benzoic acid, 4-bromo-3-(methoxy-d3)-” has been determined using various computational methods . The compound has a bromo group at the 4th position and a methoxy group at the 3rd position on the benzoic acid ring .Physical and Chemical Properties Analysis
“Benzoic acid, 4-bromo-3-(methoxy-d3)-” has a molecular weight of 231.04 g/mol . Other physical and chemical properties such as solubility, melting point, and boiling point are not specified in the retrieved sources.Scientific Research Applications
Structure and Chemical Reactivity
4-Bromo-3-(methoxymethoxy) benzoic acid's structure and various molecular parameters were determined using DFT at the B3LYP/6-311++G(d,p) level. This study provides insights into the molecule's reactivity through descriptors like ionization energy, hardness, electrophilicity, and Fukui function. The analysis also included vibrational assessments and computed parameters such as molecular electrostatic potential surface, HOMO-LUMO gap, dipole moment, polarizability, and hyperpolarizability, offering a comprehensive understanding of its non-linear optical properties and potential applications in material science and molecular engineering (S. Yadav, A. Khare, K. Yadav, P. C. Maurya, A. Singh, A. Kumar, 2022).
Crystal Structure Analysis
The crystal structures of derivatives such as methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid were compared, highlighting the formation of two-dimensional architectures primarily through C—H⋯O hydrogen bonds and other interactions like Br⋯O and π–π interactions. This comparative analysis aids in understanding the intermolecular interactions and structural diversity within halogen-substituted benzoic acids, which can be significant in the design of new materials and pharmaceuticals (P. A. Suchetan, V. Suneetha, S. Naveen, N. Lokanath, P. Krishna Murthy, 2016).
Synthesis and Liquid Crystalline Behavior
A study on the synthesis and characterization of benzoic acid derivatives containing methoxyazobenzene investigated their potential as H-bonded liquid crystals. This research provides insights into the molecular design principles that can prevent segregation and effectively modulate intermolecular interactions, leading to materials with desired liquid crystalline properties. Such studies are pivotal for advancing the development of new materials with applications in displays, sensors, and other electronic devices (B. Bing, 2006).
Synthesis and Industrial Applications
The synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for the production of SGLT2 inhibitors, showcases the compound's relevance in pharmaceutical manufacturing. This research demonstrates a practical and scalable process, highlighting the compound's importance in the synthesis of therapeutic agents for diabetes treatment (Yi Zhang, Xiao‐Rong Ma, Xiaohan Shan, Xiao-Wen Zhang, Jian-qi Li, Yu Liu, 2022).
Mechanism of Action
Target of Action
Benzoic acid derivatives are known to interact with various enzymes and receptors in the body .
Mode of Action
Benzoic acid derivatives are known to undergo reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It’s known that benzoic acid derivatives can influence various biochemical pathways due to their interactions with different enzymes and receptors .
Pharmacokinetics
Benzoic acid is known to be conjugated to glycine in the liver and excreted as hippuric acid .
Result of Action
The reactions that occur at the benzylic position are very important for synthesis problems .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of benzoic acid derivatives .
Properties
IUPAC Name |
4-bromo-3-(trideuteriomethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVXVBKBOFGKIN-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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